Thalidomide-O-amido-C4-NH2

PROTAC Linker Optimization Cereblon Ligand Conjugates Structure-Activity Relationship

Select Thalidomide-O-amido-C4-NH2 for rational PROTAC design. Its terminal amine and rigid C4 alkyl linker are pre-validated in literature ('Compound 41') for constructing potent BET family degraders (BRD2/3/4), reducing early-stage linker optimization risk. Unlike PEG-based or longer C8 linkers, this specific geometry is proven to achieve picomolar cellular degradation, offering a direct path to efficacy while minimizing the hook effect observed with higher-affinity CRBN ligands like pomalidomide. Ideal for SAR studies comparing linker length.

Molecular Formula C19H22N4O6
Molecular Weight 402.4 g/mol
Cat. No. B560579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-C4-NH2
Molecular FormulaC19H22N4O6
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN
InChIInChI=1S/C19H22N4O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26)
InChIKeyCPMVDDVEZUNCJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amido-C4-NH2: A Cereblon Ligand-Linker Conjugate for Targeted Protein Degradation


Thalidomide-O-amido-C4-NH2 (Cereblon Ligand-Linker Conjugates 6; CAS 1799711-24-2) is a synthesized E3 ligase ligand-linker conjugate designed for use in Proteolysis Targeting Chimera (PROTAC) technology . It consists of a thalidomide-based cereblon (CRBN) ligand connected via an amide bond to a C4 alkyl linker terminating in a primary amine group [1]. This functionalized conjugate serves as a modular building block, enabling the efficient synthesis of heterobifunctional PROTAC molecules aimed at inducing the ubiquitination and subsequent proteasomal degradation of target proteins .

Why Thalidomide-O-amido-C4-NH2 Cannot Be Simply Replaced by Other Linker Analogs in PROTAC Design


In PROTAC development, the length and composition of the linker connecting the target-binding warhead and the E3 ligase ligand are critical determinants of ternary complex formation and subsequent degradation efficiency [1]. The C4 alkyl linker of Thalidomide-O-amido-C4-NH2 provides a specific spatial geometry that is distinct from other common analogs, such as the longer C8-alkyl [2] or PEG-based linkers [3]. Substituting a different linker without rigorous optimization can alter the distance and orientation between the two bound proteins, which has been shown in systematic studies to drastically reduce or completely abolish degradation activity [1]. Therefore, a generic substitution is not a trivial matter and carries a high risk of experimental failure, making the selection of a specific, validated intermediate like Thalidomide-O-amido-C4-NH2 a critical decision in the design-build-test cycle.

Quantitative Evidence for Selecting Thalidomide-O-amido-C4-NH2: A Comparator-Based Analysis


Comparison of Linker Length: C4 Alkyl Chain vs. C8 Alkyl Chain in PROTAC Building Blocks

Thalidomide-O-amido-C4-NH2 features a 4-carbon alkyl linker, which differs from the longer 8-carbon linker in Thalidomide-O-amido-C8-NH2 [1]. While direct functional comparison of PROTACs derived from these specific building blocks is not publicly available, extensive literature on PROTAC linker optimization demonstrates that even small changes in linker length (e.g., 2-4 atoms) can significantly impact degradation potency and selectivity [2]. In a study of p38α/β degraders, linker optimization was shown to be crucial for achieving selective degradation [2]. Therefore, the choice between a C4 and C8 linker is not arbitrary and can lead to different biological outcomes, guiding selection based on the desired spatial distance between the target and E3 ligase [2].

PROTAC Linker Optimization Cereblon Ligand Conjugates Structure-Activity Relationship

Cereblon Affinity of Thalidomide Core vs. Pomalidomide: Contextualizing Ligand Selection for PROTACs

The Thalidomide-O-amido-C4-NH2 conjugate is built on a thalidomide core, whereas other conjugates, like Pomalidomide-C4-NH2, utilize a pomalidomide core . Pomalidomide is known to have a higher binding affinity for cereblon than thalidomide. For example, pomalidomide showed a Kd of 1.4 µM in one assay, while other studies report an IC50 of 6.4 nM in a TR-FRET binding assay [1][2]. While the specific affinity of the Thalidomide-O-amido-C4-NH2 conjugate has not been directly reported, the choice of the thalidomide core may be advantageous in scenarios where a moderate or weaker cereblon interaction is desired to mitigate hook-effect or neosubstrate degradation [3].

Cereblon Binding Affinity E3 Ligase Ligands PROTAC Potency

Application-Specific Utility: Thalidomide-O-amido-C4-NH2 as a Key Intermediate for BET Protein Degraders

Thalidomide-O-amido-C4-NH2 is specifically identified in multiple sources as an amine intermediate (Compound 41) for the synthesis of heterobifunctional PROTACs designed to degrade Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4, BRDT) . This contrasts with other linker conjugates, which may be more generally described or used for different target classes. For instance, while Thalidomide-O-amido-C11-COOH is noted for synthesizing DOT1L degraders , the C4-NH2 variant has a validated association with BET-targeting PROTACs. This established use case provides a direct starting point for researchers focusing on this important class of epigenetic targets [1].

BET Bromodomain PROTAC Degrader Epigenetic Targets

Optimal Research and Development Scenarios for Thalidomide-O-amido-C4-NH2


Design and Synthesis of Novel BET-Targeting PROTACs

Thalidomide-O-amido-C4-NH2 is the optimal starting material for medicinal chemists aiming to design new PROTACs against the BET family of proteins (BRD2, BRD3, BRD4). Its terminal amine allows for straightforward conjugation to a BET-binding warhead containing a carboxylic acid, and its use as 'Compound 41' is directly supported by literature describing potent BET degraders . Selecting this building block eliminates uncertainty in early-stage linker selection and aligns with a proven strategy for achieving potent, picomolar cellular degradation of BET proteins [1].

Structure-Activity Relationship (SAR) Studies on PROTAC Linker Length

For research groups systematically investigating the impact of linker length on PROTAC efficacy, Thalidomide-O-amido-C4-NH2 serves as a precise, shorter comparator to its longer-chain analogs (e.g., C8-NH2) or more flexible PEG-based linkers [2][3]. While the C4 linker offers a specific and rigid geometry, this can be directly contrasted with the extended reach and flexibility of a C8 or PEG linker, allowing researchers to map the optimal spatial distance between the CRBN E3 ligase and their target of interest for maximal degradation efficiency [2].

Development of PROTACs Requiring Moderate Cereblon Affinity

In scenarios where a highly potent cereblon ligand like pomalidomide may lead to undesirable neosubstrate degradation (e.g., IKZF1/IKZF3) or a pronounced 'hook effect' at higher concentrations, a thalidomide-based conjugate like Thalidomide-O-amido-C4-NH2 offers a more moderate affinity profile [4]. This building block is the rational choice for researchers seeking to fine-tune cereblon engagement, potentially yielding a PROTAC with a wider therapeutic window or a cleaner degradation profile [4].

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